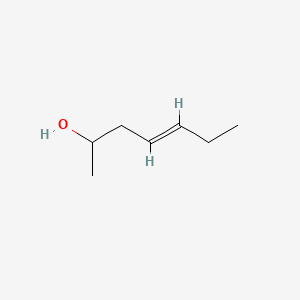

4-Hepten-2-ol, (4E)-

Beschreibung

4-Hepten-2-ol, (4E)- is an unsaturated alcohol with a seven-carbon chain, a hydroxyl group at the second carbon, and a trans-configured (E) double bond at the fourth position.

Eigenschaften

CAS-Nummer |

58927-81-4 |

|---|---|

Molekularformel |

C7H14O |

Molekulargewicht |

114.19 g/mol |

IUPAC-Name |

(E)-hept-4-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |

InChI-Schlüssel |

KZUFTCBJDQXWOJ-SNAWJCMRSA-N |

Isomerische SMILES |

CC/C=C/CC(C)O |

Kanonische SMILES |

CCC=CCC(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroboration-Oxidation of Hept-2-yne

One of the primary synthetic routes to 4-hepten-2-ol involves the hydroboration-oxidation of hept-2-yne. The process proceeds in two main steps:

Hydroboration: Addition of borane (BH3) to the alkyne (hept-2-yne), forming a borane intermediate (hept-2-en-4-yl borane).

Oxidation: Treatment of the borane intermediate with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield the target alcohol.

The reaction sequence can be summarized as:

$$

\text{Hept-2-yne} + \text{BH}_3 \rightarrow \text{Hept-2-en-4-yl borane}

$$

$$

\text{Hept-2-en-4-yl borane} + \text{H}2\text{O}2/\text{NaOH} \rightarrow \text{4-Hepten-2-ol, (4E)-}

$$

This method allows for regioselective formation of the alcohol at the fourth carbon position adjacent to the double bond.

Catalytic Hydrogenation of Hept-2-en-4-one

Industrial preparation often employs catalytic hydrogenation of hept-2-en-4-one to reduce the ketone group to the corresponding alcohol. This method uses palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere:

- Substrate: Hept-2-en-4-one (an α,β-unsaturated ketone)

- Catalyst: Pd/C

- Conditions: Hydrogen gas atmosphere, typically at room temperature or mild heating

The reaction selectively reduces the ketone to the secondary alcohol without saturating the double bond, yielding 4-hepten-2-ol with retention of the (E) configuration.

Optimization and Analytical Considerations

Optimization of these synthetic routes involves controlling reaction parameters such as reagent purity, temperature, solvent choice, and reaction time. For example, fractional factorial design experiments help identify the optimal conditions that maximize yield and minimize side products.

Analytical techniques critical for characterizing the product include:

- Gas Chromatography-Mass Spectrometry (GC-MS): For detecting volatile impurities and confirming molecular weight.

- Infrared (IR) Spectroscopy: To verify functional groups, particularly C=C and O-H stretches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to confirm stereochemistry and structural integrity.

- High-Performance Liquid Chromatography (HPLC): For purity assessment, typically monitored at 210–260 nm UV range.

Stereochemical Resolution

Given the presence of (E)- and (Z)-isomers, stereochemical purity is essential. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are employed to separate and characterize enantiomers. Computational methods like Density Functional Theory (DFT) simulations assist in confirming stereochemical assignments by predicting optical rotations and spatial configurations.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Reagents | Reaction Conditions | Yield & Notes |

|---|---|---|---|---|

| Hydroboration-Oxidation | Hept-2-yne | BH3, H2O2, NaOH | Room temperature, aqueous workup | Good regioselectivity; control of stereochemistry needed |

| Catalytic Hydrogenation | Hept-2-en-4-one | Pd/C, H2 gas | Mild heating or room temp | Selective ketone reduction; preserves double bond |

| Optimization via fractional factorial design | Varies | Varies | Systematic variation | Maximizes yield, minimizes side products |

Research and Development Notes

- The hydroboration-oxidation route is well-established and offers regioselectivity but requires careful control to avoid over-oxidation or isomerization.

- Catalytic hydrogenation is favored industrially due to scalability and selectivity.

- Analytical rigor is required to confirm stereochemical purity, especially when the compound is used in flavor or fragrance applications where isomeric differences impact sensory properties.

- Ongoing research includes kinetic isotope effect studies and computational modeling to better understand reaction mechanisms and optimize synthetic strategies.

Analyse Chemischer Reaktionen

Types of Reactions: Trans-4-hepten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of trans-4-hepten-2-one can yield heptanol, with common reducing agents including sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed:

Oxidation: Heptanoic acid.

Reduction: Heptanol.

Substitution: Various alcohols and ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Trans-4-hepten-2-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: The compound is studied for its role in biological pathways and its potential as a biomarker for certain metabolic processes.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug development.

Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of various consumer products.

Wirkmechanismus

The mechanism of action of trans-4-hepten-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s double bond and carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions that modulate its biological activity.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (4Z)-4-Hepten-2-ol

The Z (cis) isomer of 4-Hepten-2-ol differs in the spatial arrangement of substituents around the double bond. The E configuration typically results in higher thermal stability and lower solubility in polar solvents due to reduced molecular symmetry. For example, in bioactive analogs like N-isobutyl-7-phenyl-2E,4E-heptadienamide (), the E configuration enhances interactions with biological targets by aligning functional groups optimally . This suggests that the E isomer of 4-Hepten-2-ol may exhibit distinct reactivity or bioactivity compared to its Z counterpart.

Positional Isomers: 3-Hepten-2-ol and 5-Hepten-2-ol

- This could lower acidity compared to 4-Hepten-2-ol.

- 5-Hepten-2-ol: A distal double bond minimizes electronic effects on the hydroxyl group, likely resulting in physical properties (e.g., boiling point, solubility) closer to saturated heptanols.

Functional Group Analogs

- However, the lack of conjugation with the double bond may diminish its chemical reactivity in oxidation or esterification reactions.

- 4-Hepten-2-one: Replacing the hydroxyl group with a ketone eliminates hydrogen bonding, significantly lowering boiling points and altering solubility. For instance, chromenone derivatives () demonstrate how ketone groups influence spectroscopic profiles, such as IR absorption at ~1680 cm⁻¹ for conjugated carbonyls .

Data Tables for Comparative Analysis

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Solubility in Water | LogP (Predicted) |

|---|---|---|---|---|

| 4-Hepten-2-ol, (4E)- | C₇H₁₄O | ~175 (est.) | Moderate | 2.1 |

| 4-Hepten-2-ol, (4Z)- | C₇H₁₄O | ~170 (est.) | Slightly higher | 2.0 |

| 3-Hepten-2-ol | C₇H₁₄O | ~180 | Low | 2.3 |

| 4-Hepten-1-ol | C₇H₁₄O | ~165 | High | 1.8 |

Note: Estimated values based on structural analogs.

Biologische Aktivität

Overview

4-Hepten-2-ol, also known as trans-4-hepten-2-one, is an organic compound with the molecular formula CHO. It features a double bond between the fourth and fifth carbon atoms and a ketone functional group on the second carbon atom. This compound is notable for its distinct aroma and has applications in various industries, particularly in flavoring and fragrance. Its biological activity has garnered interest in fields such as chemistry, biology, and medicine.

- Molecular Formula : CHO

- Molecular Weight : 112.17 g/mol

- CAS Number : 58927-81-4

- Structural Formula : Structural Formula

The biological activity of 4-hepten-2-ol is primarily attributed to its interaction with various molecular targets within biological systems. The compound acts as a ligand for certain receptors, influencing cellular signaling pathways. Its double bond and carbonyl group contribute to its reactivity, allowing it to participate in various chemical reactions that modulate its biological effects.

Antioxidant Properties

Research indicates that 4-hepten-2-ol exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This activity is essential for potential therapeutic applications, particularly in neuroprotection and the treatment of diseases related to oxidative damage .

Neuroprotective Effects

Studies exploring the neuroprotective potential of related compounds suggest that 4-hepten-2-ol could have similar effects by reducing oxidative stress and promoting neuronal health. For instance, compounds with structural similarities have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress .

Flavor and Aroma Profile

In addition to its biological activities, 4-hepten-2-ol is significant in the flavor and fragrance industry due to its unique aroma profile. It is often used as a flavoring agent in food products and as a fragrance component in cosmetics.

Study on Body Odor Composition

A study analyzing body odor samples revealed that certain volatile organic compounds (VOCs), including those similar to 4-hepten-2-ol, differ significantly between age groups. This research highlights the potential role of such compounds in human scent profiles and their implications for social interactions and health assessments .

Impact on Tea Aroma Profiles

Another study investigated the impact of environmental stressors on the aroma profiles of tea cultivars. It was found that VOCs like 4-hepten-2-ol play a crucial role in determining the sensory attributes of tea, suggesting that this compound could be relevant for agricultural practices aimed at enhancing flavor quality .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.